2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a structurally complex molecule with a pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:
- A 2-methoxyethylamino substituent at position 2, which may enhance solubility and metabolic stability compared to alkyl or hydroxyalkyl analogs .
- A conjugated system across the pyrido-pyrimidinone and thiazolidinone moieties, likely influencing electronic properties and aromatic stability .
Properties
Molecular Formula |
C24H24N4O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-15-6-8-17(9-7-15)14-28-23(30)19(33-24(28)32)13-18-20(25-10-12-31-3)26-21-16(2)5-4-11-27(21)22(18)29/h4-9,11,13,25H,10,12,14H2,1-3H3/b19-13- |
InChI Key |
SYJUUXSKQZWNAL-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCOC)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCOC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent introduction of the thiazolidinone moiety. Key steps may include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazolidinone Moiety: This step may involve the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thiazolidinone derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
- Pyrido-Pyrimidinone vs. Pyrazolo-Pyrimidinone: Compounds such as 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () replace the pyrido-pyrimidinone core with a pyrazolo-pyrimidinone system. This alteration reduces conjugation and may decrease aromatic stability, impacting binding interactions .
- Bioisosterism with Quinolinone: highlights bioisosteric relationships between pyrido-pyrimidinone and 4-hydroxyquinolin-2-one cores, suggesting similar pharmacological profiles but differing electronic properties due to heteroatom positioning .
Substituent Variations
Thiazolidinone Substituents:
Amino Substituents:
Physicochemical and Electrochemical Properties
- Electrochemical Behavior: (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones () exhibit redox activity at the thioxo-thiazolidinone moiety, suggesting Compound A may share similar electrochemical stability or reactivity .
- Aromaticity and Conjugation: The extended π-system in Compound A likely enhances stability compared to non-conjugated analogs, as discussed in aromatic compound studies () .
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.6 g/mol. The compound features a pyrido[1,2-a]pyrimidinone core, which is linked to a thiazolidine moiety. Its complex structure contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies indicate an IC50 value ranging from 0.84 to 1.39 μM for COX-2 inhibition .
- Reduction of Prostaglandin E2 (PGE2) Levels : The compound exhibits a significant reduction in PGE2 levels, which is crucial for mediating inflammatory responses. Various analogs have demonstrated PGE2 reduction rates between 76% and 98%, depending on structural modifications .
- Cellular Uptake and Membrane Permeability : Modifications in the side chains affect the compound's ability to permeate cellular membranes, influencing its overall efficacy in reducing inflammatory markers .
Biological Activity Data
| Parameter | Value/Description |
|---|---|
| Molecular Weight | 462.6 g/mol |
| Inhibition of COX-2 | IC50 = 0.84 - 1.39 μM |
| Reduction in PGE2 Levels | 76% - 98% (varies by analog) |
| Structure Activity Relationship | Significant variations based on substituents |
Case Studies and Research Findings
-
Case Study on Anti-inflammatory Effects :
A study evaluated several derivatives of the compound for their anti-inflammatory properties. Notably, compounds with bulky lipophilic substituents showed enhanced activity, with one analog achieving an EC50 value of 0.09 μM for PGE2 reduction, indicating potent anti-inflammatory potential . -
Comparison with Other Compounds :
In comparative studies with other thiazole derivatives, the compound demonstrated superior efficacy in reducing inflammatory markers while maintaining lower toxicity profiles . For instance, analogs with methoxy or naphthyl groups at specific positions exhibited better cellular activity than those with polar substituents. -
Mechanistic Insights from Cellular Studies :
Further investigations revealed that the compound’s mechanism involves modulation of signaling pathways associated with inflammation and pain perception, primarily through COX inhibition and subsequent PGE2 synthesis reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
